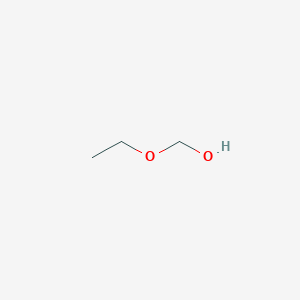
Ethoxymethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxymethanol is a chemical compound with the molecular formula C3H8O2. It is a clear, colorless liquid that is used in various industrial applications, including as a solvent and in the production of plastics and resins. Ethoxymethanol is also used in scientific research, particularly in the study of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of ethoxymethanol is not fully understood. However, it is believed to interact with cellular membranes and disrupt their structure and function. This can lead to changes in cell signaling and gene expression, which can ultimately affect cellular processes such as growth and differentiation.
Biochemical and Physiological Effects:
Ethoxymethanol has been shown to have a number of biochemical and physiological effects. It has been found to induce DNA damage and inhibit cell proliferation in vitro. Ethoxymethanol has also been shown to cause oxidative stress and mitochondrial dysfunction in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethoxymethanol in lab experiments is its ability to dissolve a wide range of compounds, including proteins and other biomolecules. This makes it a useful solvent for the extraction and purification of these substances. However, ethoxymethanol can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on ethoxymethanol. One area of interest is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Another area of research is the identification of new applications for ethoxymethanol in scientific research, particularly in the study of cellular signaling and gene expression. Additionally, further studies are needed to better understand the mechanisms of action and potential toxic effects of ethoxymethanol on biological systems.
Métodos De Síntesis
Ethoxymethanol can be synthesized through the reaction of ethylene oxide and methanol in the presence of a catalyst such as sulfuric acid or potassium hydroxide. This process results in the formation of ethoxymethanol and water.
Aplicaciones Científicas De Investigación
Ethoxymethanol has been used in scientific research to study the effects of various chemicals and compounds on biological systems. It is commonly used as a solvent in the extraction and purification of proteins and other biomolecules. Ethoxymethanol has also been used in the study of enzyme kinetics and the effects of pH on enzyme activity.
Propiedades
Número CAS |
10171-38-7 |
|---|---|
Nombre del producto |
Ethoxymethanol |
Fórmula molecular |
C3H8O2 |
Peso molecular |
76.09 g/mol |
Nombre IUPAC |
ethoxymethanol |
InChI |
InChI=1S/C3H8O2/c1-2-5-3-4/h4H,2-3H2,1H3 |
Clave InChI |
RRLWYLINGKISHN-UHFFFAOYSA-N |
SMILES |
CCOCO |
SMILES canónico |
CCOCO |
Otros números CAS |
10171-38-7 |
Sinónimos |
ethoxymethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



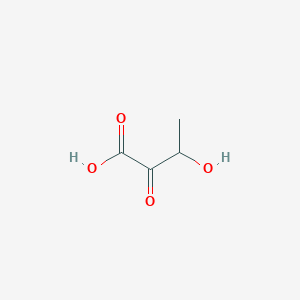

![(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B161668.png)
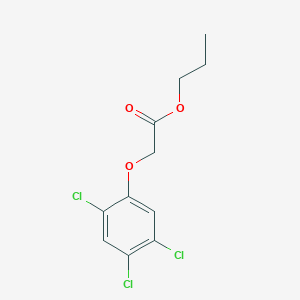
![(2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B161673.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B161675.png)
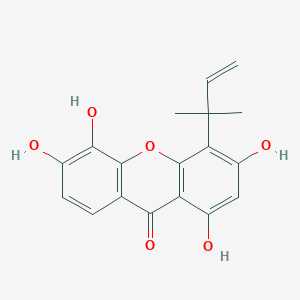
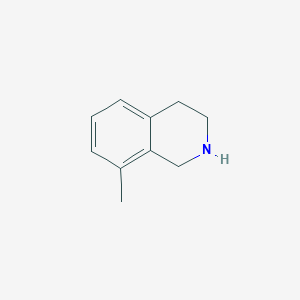


![4-[(1S)-2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B161689.png)
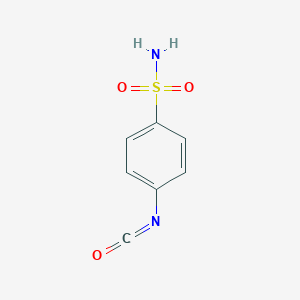
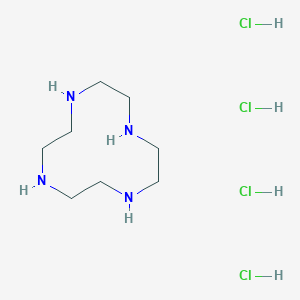
![N-[4-amino-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B161694.png)